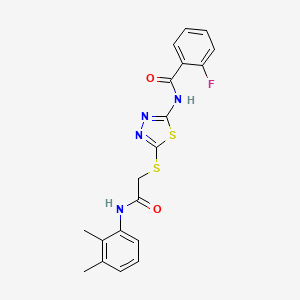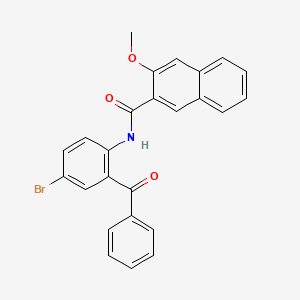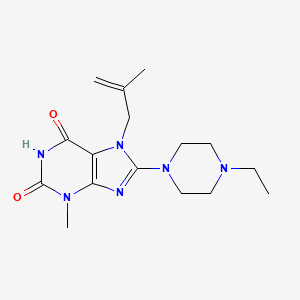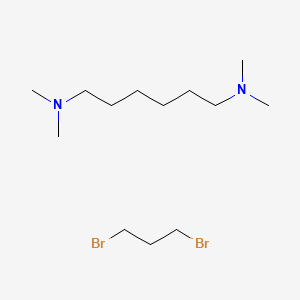![molecular formula C10H9ClF2N2O B2447899 [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride CAS No. 2567504-71-4](/img/structure/B2447899.png)
[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2567504-71-4 . It has a molecular weight of 246.64 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8F2N2O.ClH/c11-6-1-2-7 (8 (12)3-6)10-9 (4-13)14-5-15-10;/h1-3,5H,4,13H2;1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound is a salt . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique
Antibacterial Activity
One of the prominent applications of compounds related to [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride is in the field of antibacterial activity. Research shows that such compounds exhibit good antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016). Additionally, studies have also found that certain fluorine-containing derivatives have shown promising antibacterial activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and antifungal activity against Candida albicans (Gadakh et al., 2010).
Nonlinear Optical Properties
These compounds have also been studied for their third-order nonlinear optical properties. Research on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones revealed significant optical limiting behavior, making them potential candidates for applications in optical devices (Murthy et al., 2013).
Anticancer and Antimicrobial Agents
Compounds containing the 1,3-oxazole structure have been synthesized and evaluated for their anticancer and antimicrobial activities. A study documented that compounds with the oxazole entity performed well against pathogenic strains, showing potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of these compounds have been explored for their potential as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (Sniecikowska et al., 2019). This indicates their potential use in developing novel antidepressants.
Synthesis and Characterization Studies
Several studies have focused on the synthesis and characterization of such compounds, exploring their structural properties and potential applications in various fields. For instance, research has been conducted on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting its potential use in chemical synthesis (Zheng Rui, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10;/h1-3,5H,4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGTEVEAKKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


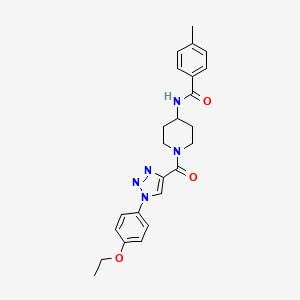

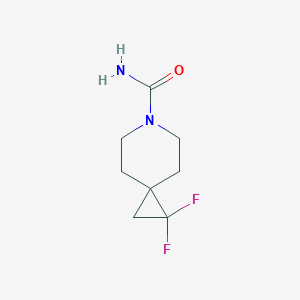
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
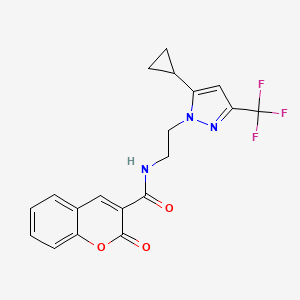
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)
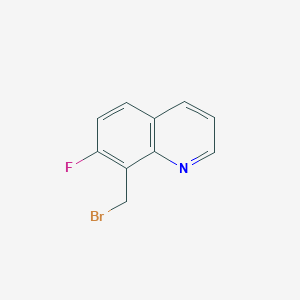
![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
